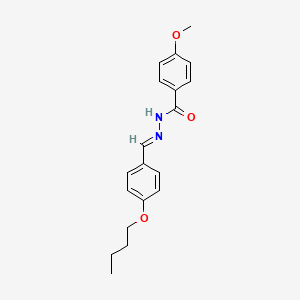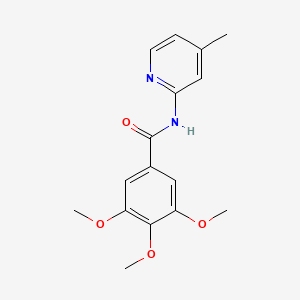
4-(2-chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic aromatic substitution reactions and can be facilitated by microwave-assisted synthesis, as seen in the creation of compounds like B-355252, which share structural similarities with the compound of interest (Williams et al., 2010). Rhodium-catalyzed reactions of N-(2-pyridinyl)piperazines with carbon monoxide and ethylene have also been shown to lead to novel carbonylation reactions, which could be relevant to the synthesis of the target compound (Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction, revealing conformational details such as twisted chair and twisted envelope structures, which could provide insights into the molecular structure of "4-(2-chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine" (Sundar et al., 2011).
Chemical Reactions and Properties
The compound's reactivity can be inferred from similar compounds, such as those involving N-(2-pyridinyl)piperazines in carbonylation reactions. These reactions demonstrate the compound's potential for chemical transformations, particularly in the presence of transition metal catalysts (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and crystal structure, have been studied extensively. For instance, the crystal engineering of piperazine derivatives reveals how molecular interactions and crystalline forms can influence physical properties, which may be relevant for "this compound" (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be derived from studies on similar compounds. For example, the synthesis and reactivity of N-(2-pyridinyl)piperazines under various conditions provide valuable insights into the chemical behavior of the target compound (Ishii et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound and its derivatives have been synthesized and studied for their structural characteristics. For instance, the synthesis and microbial studies of new pyridine derivatives highlight the creation of compounds with potential antibacterial and antifungal activities, demonstrating the versatility of pyridine-based structures in medicinal chemistry (Patel & Agravat, 2007). Another study focused on the synthesis of ligands with N4 and O4 coordination sites using a porphyrin platform, indicating applications in developing metal-organic frameworks and catalysis (Silva et al., 2011).
Catalysis and Chemical Reactions
The synthesis of macroporous polymer‐supported supernucleophilic reagent and linear macromolecules discussed the preparation of N,N'-Bis(4-pyridinyl)piperazine and its use in creating polymer-bound catalysts, showcasing the role of such compounds in enhancing catalytic activities (Huang et al., 2000). Furthermore, the Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene illustrates innovative carbonylation reactions, highlighting the utility of these compounds in complex organic syntheses (Ishii et al., 1997).
Drug Delivery Systems
Research on the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage explores the potential of pyridinylmethylene-piperazinamine derivatives in drug delivery systems, offering insights into how these compounds can improve the solubility and delivery of hydrophobic therapeutic agents (Mattsson et al., 2010).
Coordination Chemistry
The coordination chemistry and structural dynamics of a long and flexible piperazine-derived ligand study demonstrates the application of such compounds in forming coordination polymers with interesting structural and dynamic properties, which could be useful in materials science and nanotechnology (Hawes et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c18-17-7-2-1-5-15(17)14-21-9-11-22(12-10-21)20-13-16-6-3-4-8-19-16/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFRYNCSSQTHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)
![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)



